molecular formula C14H12N4O B12731434 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole CAS No. 121306-65-8

5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B12731434
CAS No.: 121306-65-8
M. Wt: 252.27 g/mol
InChI Key: UPNHLOHDNOXWGN-UHFFFAOYSA-N
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Description

5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring fused with a phenyl group and a pyrazinylcarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with pyrazine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can modify the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. For instance, as an inhibitor of Factor XIa, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting the coagulation cascade. The binding involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Uniqueness: 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole is unique due to its dual functionality, combining the properties of both pyrazole and pyrazine rings. This dual functionality enhances its binding affinity and specificity for certain biological targets, making it a valuable scaffold in drug discovery .

Properties

CAS No.

121306-65-8

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

(3-phenyl-3,4-dihydropyrazol-2-yl)-pyrazin-2-ylmethanone

InChI

InChI=1S/C14H12N4O/c19-14(12-10-15-8-9-16-12)18-13(6-7-17-18)11-4-2-1-3-5-11/h1-5,7-10,13H,6H2

InChI Key

UPNHLOHDNOXWGN-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)C3=NC=CN=C3

Origin of Product

United States

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